molecular formula C21H13N3O4 B2678629 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde CAS No. 355400-54-3

4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde

Cat. No.: B2678629
CAS No.: 355400-54-3
M. Wt: 371.352
InChI Key: WUVKWXGJVLVTTM-UHFFFAOYSA-N
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Description

Historical Context of Quinoxaline-Based Scaffolds in Medicinal Chemistry

Quinoxaline, a bicyclic aromatic system comprising two fused pyrazine and benzene rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies identified its planar structure as conducive to intercalation with DNA, leading to the development of antitumor agents like triaziquone. The electron-deficient nature of the quinoxaline ring facilitates π-π stacking interactions with biological macromolecules, while nitrogen atoms at positions 1 and 4 enable hydrogen bonding with enzymatic active sites.

Modern synthetic advances have expanded the repertoire of quinoxaline derivatives, particularly through functionalization at the 2- and 3-positions. The introduction of substituents such as amino, nitro, or aryl groups has yielded compounds with enhanced specificity against breast cancer cell lines. For instance, 2-substituted quinoxalines demonstrate selective inhibition of topoisomerase IIα, a target overexpressed in triple-negative breast cancers. These developments underscore the scaffold’s adaptability in addressing evolving therapeutic challenges.

Significance of Nitrophenoxy and Benzaldehyde Moieties in Bioactive Compound Design

The nitrophenoxy group in this compound introduces two critical features: electron-withdrawing character and redox activity. Nitro groups (-NO₂) polarize aromatic systems through resonance and inductive effects, increasing electrophilicity at adjacent positions. This property enhances interactions with nucleophilic residues in proteins, as demonstrated by nitro-containing NSAIDs like nimesulide, which exhibit COX-2 selectivity through targeted hydrogen bonding. Additionally, nitro groups undergo enzymatic reduction to nitroso (-NO) and hydroxylamine (-NHOH) intermediates, enabling prodrug activation in hypoxic tumor microenvironments.

Benzaldehyde contributes aldehyde functionality, a versatile handle for further chemical modifications. Aldehydes participate in Schiff base formation with lysine residues, facilitating covalent inhibition of enzymes such as transketolase in cancer metabolism. Furthermore, benzaldehyde derivatives modulate antibiotic efficacy; for example, they enhance fluoroquinolone activity by disrupting bacterial membrane permeability. In hybrid molecules, the aldehyde group can serve as a metabolic "switch," undergoing in vivo oxidation to carboxylic acids or reduction to alcohols, thereby fine-tuning pharmacokinetic properties.

The strategic combination of these moieties creates a multifunctional scaffold capable of simultaneous interactions with multiple biological targets. Molecular modeling studies suggest that the planar quinoxaline system may intercalate into DNA, while the nitro group participates in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in malignant cells. Concurrently, the benzaldehyde moiety could form covalent adducts with antioxidant enzymes like glutathione reductase, amplifying intracellular ROS levels through dual mechanisms.

Properties

IUPAC Name

4-(2-nitro-4-quinoxalin-2-ylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4/c25-13-14-5-8-16(9-6-14)28-21-10-7-15(11-20(21)24(26)27)19-12-22-17-3-1-2-4-18(17)23-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVKWXGJVLVTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules, particularly those containing quinoxaline derivatives.

Biology

  • Antimicrobial Properties : Studies have indicated that derivatives of quinoxaline exhibit antimicrobial activity against various bacterial strains. For example, compounds structurally similar to 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL .

Medicine

  • Anticancer Potential : The compound has been explored for its potential use in drug development aimed at targeting specific enzymes or receptors involved in cancer progression. It has shown promising results in inhibiting cell proliferation in vitro across various cancer cell lines .

Data Tables

Biological Activity Target Microorganism MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerVarious Cancer Cell LinesInhibition observed

Case Studies

  • Antimicrobial Activity Study :
    • A series of quinoxaline derivatives were synthesized and tested for antimicrobial efficacy. The study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Activity Investigation :
    • In vitro studies involving various cancer cell lines showed that the compound inhibited cell growth effectively. The mechanism was attributed to the modulation of signaling pathways associated with cell proliferation and survival, indicating its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The nitro group may also play a role in the compound’s bioactivity, possibly through redox reactions or interactions with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Substituent Effects
  • Quinoxaline vs. Quinoxalinone: The target compound’s quinoxalin-2-yl group differs from 3-(-4-formyl phenoxy methyl)-quinoxalin-2(1H)-one (synthesized in ), which contains a quinoxalinone (a lactam derivative).
  • Nitro vs. Trifluoromethyl: 2-Nitro-4-(trifluoromethyl)benzaldehyde () shares a nitro group but replaces the quinoxaline-phenoxy system with a trifluoromethyl (-CF₃) group.
  • Tetrazole vs. Quinoxaline: 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde () substitutes the nitro-quinoxaline system with a tetrazole ring. Tetrazole, a bioisostere for carboxylic acid, introduces hydrogen-bonding capacity and coordination sites for metal ions, making it valuable in coordination chemistry .
Molecular Weight and Physical Properties
Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde C₂₁H₁₃N₃O₄ 371.35 2-NO₂, 4-quinoxaline-phenoxy Not reported
3-(-4-Formyl phenoxy methyl)-quinoxalin-2(1H)-one C₁₇H₁₂N₂O₃ 292.29 Quinoxalinone, phenoxy methyl Not reported
2-Nitro-4-(trifluoromethyl)benzaldehyde C₈H₄F₃NO₃ 219.12 2-NO₂, 4-CF₃ 41–45
4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde C₁₄H₁₀N₄O₂ 266.25 4-Tetrazole-phenoxy Not reported

Key Observations :

  • The target compound has the highest molecular weight due to the bulky quinoxaline-phenoxy system.
  • The trifluoromethyl derivative () exhibits the lowest melting point (41–45°C), likely due to reduced intermolecular forces compared to aromatic systems in the target compound.
Aldehyde Reactivity

The aldehyde group in the target compound is susceptible to nucleophilic addition reactions. The electron-withdrawing nitro and quinoxaline groups may enhance electrophilicity at the aldehyde carbon compared to analogs like 4-[4-(1H-tetrazol-5-yl)phenoxy]benzaldehyde, where the tetrazole’s electron-donating resonance effects could reduce reactivity .

Structural Characterization Methods

  • Spectral Analysis: The synthesis of quinoxaline derivatives in relied on IR, NMR, and mass spectrometry for structural confirmation. Similar methods would apply to the target compound.
  • Crystallography: The tetrazole analog () was characterized via single-crystal X-ray diffraction, likely using SHELX software () for refinement. The target compound’s structure could be similarly resolved, though steric effects from the nitro and quinoxaline groups may complicate crystallization .

Biological Activity

4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its synthesis, pharmacological properties, and biological activities, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with phenolic compounds. The synthetic pathway often includes the following steps:

  • Formation of Quinoxaline Derivatives : Quinoxaline can be synthesized through cyclization reactions involving o-phenylenediamine and α,β-unsaturated carbonyl compounds.
  • Nitration : The quinoxaline derivative is then nitrated to introduce the nitro group at the 2-position.
  • Phenoxy Group Attachment : The final step involves the reaction with benzaldehyde to form the target compound.

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Several studies have reported on the anticancer properties of quinoxaline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

CompoundCell LineIC50 (µM)
Quinoxaline Derivative AMCF-7 (Breast)1.5
Quinoxaline Derivative BA549 (Lung)0.9

These results indicate that modifications on the quinoxaline scaffold can enhance anticancer activity, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit antimicrobial properties against various pathogens. For example, a related compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests that this compound may also have potential as an antimicrobial agent.

Antiviral Activity

Quinoxalines have been explored for antiviral applications, particularly against viral infections like HIV and influenza. Some derivatives have shown promising results in inhibiting viral replication.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often linked to specific structural features:

  • Nitro Group : The presence of a nitro group at the 2-position enhances electron-withdrawing properties, which may improve interaction with biological targets.
  • Phenoxy Moiety : The phenoxy group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Case Studies

  • Anticancer Studies : A study evaluated the effects of various quinoxaline derivatives on cancer cell proliferation, showing that compounds similar to this compound significantly inhibited cell growth in vitro.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating analogs.
  • Antimicrobial Testing : Another study focused on the antibacterial efficacy of quinoxaline derivatives against resistant strains of bacteria, revealing that modifications to the phenolic component improved activity against resistant strains.

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